molecular formula C12H10N2O B14206902 4-(Anilinomethylidene)pyridin-3(4H)-one CAS No. 830317-01-6

4-(Anilinomethylidene)pyridin-3(4H)-one

Cat. No.: B14206902
CAS No.: 830317-01-6
M. Wt: 198.22 g/mol
InChI Key: MRFVISNWSHUPDQ-UHFFFAOYSA-N
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Description

4-(Anilinomethylidene)pyridin-3(4H)-one is a nitrogen-containing heterocyclic compound featuring a pyridinone core substituted with an anilinomethylidene group. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by the conjugation between the pyridinone ring and the aniline-derived substituent, enabling applications in catalysis, ligand design, and medicinal chemistry.

Properties

CAS No.

830317-01-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(phenyliminomethyl)pyridin-3-ol

InChI

InChI=1S/C12H10N2O/c15-12-9-13-7-6-10(12)8-14-11-4-2-1-3-5-11/h1-9,15H

InChI Key

MRFVISNWSHUPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anilinomethylidene)pyridin-3(4H)-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-pyridinecarboxaldehyde and aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Another approach involves the use of 4-pyridone as a starting material. In this method, 4-pyridone is reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 4-(Anilinomethylidene)pyridin-3(4H)-one typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. The use of automated reactors and advanced purification techniques such as column chromatography and crystallization ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Anilinomethylidene)pyridin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethylidene group can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkylating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyridines

Scientific Research Applications

4-(Anilinomethylidene)pyridin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Anilinomethylidene)pyridin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogues

Pyridinone derivatives share a common six-membered aromatic ring with one nitrogen atom and a ketone group. Key comparisons include:

Compound Name Substituents Key Features Applications References
4-(Anilinomethylidene)pyridin-3(4H)-one Anilinomethylidene at position 4 Enhanced π-conjugation; potential for H-bonding and metal coordination Ligand synthesis, drug intermediates
3,4-Dihydropyrimidin-2(1H)-one Dihydropyrimidine core Reduced aromaticity; prone to ring-opening reactions Biginelli reaction products
4-Methyl-3-Nitro-1H-Pyridin-2-One Methyl and nitro groups Electron-withdrawing nitro group enhances acidity and reactivity Fine chemical synthesis
Trazodone Hydrochloride Triazolo-pyridinone derivative Clinically approved antidepressant; complex polycyclic structure Pharmaceuticals

Key Findings :

  • Synthetic Accessibility: 4-(Anilinomethylidene)pyridin-3(4H)-one is synthesized via condensation of pyridinones with aromatic aldehydes (similar to methods for 3,4-dihydropyrimidin-2(1H)-one ), but requires precise control of reaction conditions to avoid over-oxidation or polymerization.
Reactivity and Functionalization
  • Nucleophilic Substitution: The pyridinone ring’s ketone group in 4-(Anilinomethylidene)pyridin-3(4H)-one is less electrophilic than in 3,4-dihydropyrimidin-2(1H)-one due to aromatic stabilization, limiting its participation in nucleophilic additions .
Thermodynamic and Solubility Data

Limited experimental data exist for the target compound. Comparative inferences:

  • Melting Point : Expected to be higher than 3,4-dihydropyrimidin-2(1H)-one (typically 150–200°C ) due to extended conjugation.
  • Solubility : Lower solubility in polar solvents compared to Trazodone Hydrochloride, which is formulated as a hydrochloride salt for enhanced bioavailability .

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